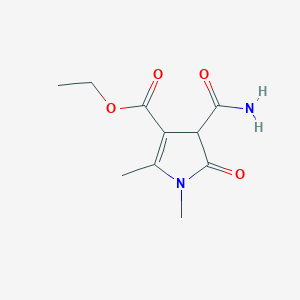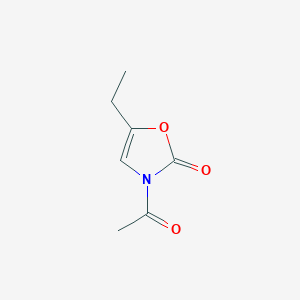
3-Acetyl-5-ethyloxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-5-ethyloxazol-2(3H)-one is an organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. These compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-ethyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with an amine, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
3-Acetyl-5-ethyloxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole-2,5-dione derivatives.
Reduction: Formation of oxazolidinone derivatives.
Substitution: Introduction of different substituents at the acetyl or ethyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-dione derivatives, while reduction may produce oxazolidinone derivatives.
科学的研究の応用
3-Acetyl-5-ethyloxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Acetyl-5-ethyloxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Oxazole: The parent compound of the oxazole family.
2-Methyl-4-phenyl-oxazole: A derivative with different substituents.
5-Chloro-2-oxazoline: Another oxazole derivative with a chlorine substituent.
Uniqueness
3-Acetyl-5-ethyloxazol-2(3H)-one is unique due to its specific acetyl and ethyl substituents, which confer distinct chemical properties and reactivity compared to other oxazole derivatives.
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
3-acetyl-5-ethyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C7H9NO3/c1-3-6-4-8(5(2)9)7(10)11-6/h4H,3H2,1-2H3 |
InChIキー |
KAPQFZKZCNHHFA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN(C(=O)O1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12864711.png)
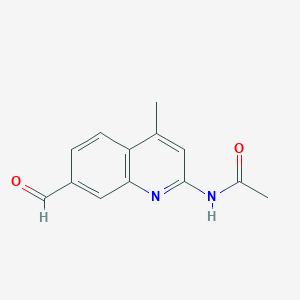
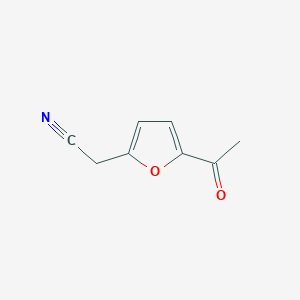
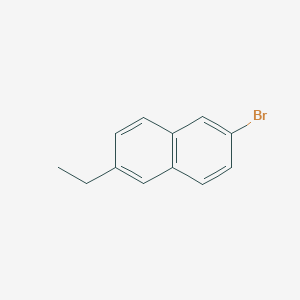

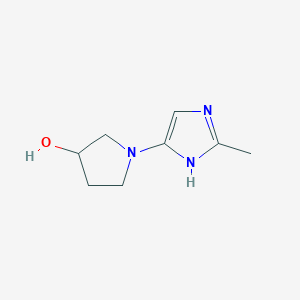
![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
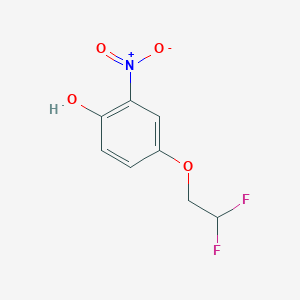
![1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864750.png)
![2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid](/img/structure/B12864753.png)
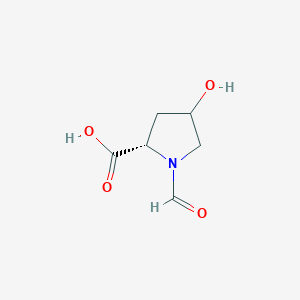
![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
![(2-Bromobenzo[d]oxazol-5-yl)methanol](/img/structure/B12864787.png)
